3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(2,5-dimethoxyphenyl)-3-hydroxy-2,5,6,7,8,9-hexahydro-3H-imidazo[1,2-a]azepin-1-ium
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Overview
Description
The compound 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(2,5-dimethoxyphenyl)-3-hydroxy-2,5,6,7,8,9-hexahydro-3H-imidazo[1,2-a]azepin-1-ium is a complex organic molecule characterized by its unique structural features It contains a benzodioxin ring, a dimethoxyphenyl group, and an imidazoazepin core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(2,5-dimethoxyphenyl)-3-hydroxy-2,5,6,7,8,9-hexahydro-3H-imidazo[1,2-a]azepin-1-ium typically involves multiple steps:
Formation of the Benzodioxin Ring: This can be achieved through the cyclization of catechol derivatives with appropriate dihalides under basic conditions.
Introduction of the Dimethoxyphenyl Group: This step often involves electrophilic aromatic substitution reactions using dimethoxybenzene and suitable electrophiles.
Construction of the Imidazoazepin Core: This is usually the most complex step, involving the condensation of amines with aldehydes or ketones, followed by cyclization under acidic or basic conditions.
Industrial Production Methods
For industrial-scale production, the synthesis would be optimized for yield and purity. This might involve:
Continuous Flow Chemistry: To enhance reaction efficiency and scalability.
Catalysis: Using metal catalysts to improve reaction rates and selectivity.
Purification Techniques: Such as crystallization, distillation, and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(2,5-dimethoxyphenyl)-3-hydroxy-2,5,6,7,8,9-hexahydro-3H-imidazo[1,2-a]azepin-1-ium: can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products depend on the specific reactions and conditions used. For example, oxidation might yield quinones, while reduction could produce alcohols or amines.
Scientific Research Applications
3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(2,5-dimethoxyphenyl)-3-hydroxy-2,5,6,7,8,9-hexahydro-3H-imidazo[1,2-a]azepin-1-ium: has several applications:
Chemistry: As a building block for more complex molecules.
Biology: Potential use as a probe for studying biological pathways.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(2,5-dimethoxyphenyl)-3-hydroxy-2,5,6,7,8,9-hexahydro-3H-imidazo[1,2-a]azepin-1-ium involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, altering their activity and thereby modulating biological pathways. The exact pathways and targets would depend on the specific application and context.
Comparison with Similar Compounds
3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(2,5-dimethoxyphenyl)-3-hydroxy-2,5,6,7,8,9-hexahydro-3H-imidazo[1,2-a]azepin-1-ium: can be compared with other compounds that have similar structural features or functional groups:
Benzodioxin Derivatives: Compounds like 1,4-benzodioxin-2-carboxylic acid.
Dimethoxyphenyl Compounds: Such as 2,5-dimethoxybenzaldehyde.
Imidazoazepin Derivatives: Including various imidazo[1,2-a]azepines.
The uniqueness of This compound lies in its combination of these structural motifs, which may confer unique chemical and biological properties.
Properties
Molecular Formula |
C24H29N2O5+ |
---|---|
Molecular Weight |
425.5 g/mol |
IUPAC Name |
3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(2,5-dimethoxyphenyl)-2,5,6,7,8,9-hexahydroimidazo[1,2-a]azepin-4-ium-3-ol |
InChI |
InChI=1S/C24H29N2O5/c1-28-18-8-10-20(29-2)19(15-18)25-16-24(27,26-11-5-3-4-6-23(25)26)17-7-9-21-22(14-17)31-13-12-30-21/h7-10,14-15,27H,3-6,11-13,16H2,1-2H3/q+1 |
InChI Key |
VEHAZKPYTQYIJC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)N2CC([N+]3=C2CCCCC3)(C4=CC5=C(C=C4)OCCO5)O |
Origin of Product |
United States |
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